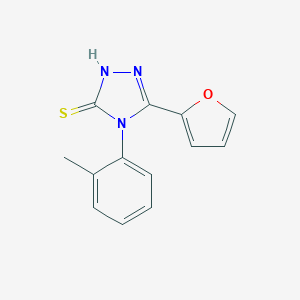
3-(2-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
- Synthesis and Antimicrobial Properties: Triazoles, including derivatives like 3-(2-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione, are synthesized and have demonstrated antimicrobial properties. Such compounds have been used in a variety of applications including the development of antimicrobial agents (Siwek et al., 2009).
- Antioxidative Activity: Derivatives of triazoles have been found to exhibit significant antioxidative activity. This includes the synthesis of novel S-substituted derivatives of triazoles, which have shown excellent antioxidant activity, sometimes surpassing that of standard controls (Tumosienė et al., 2014).
- Agricultural Growth Promotion: Specific triazole derivatives, like 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, have shown promising effects in promoting the growth of agricultural products like mung bean radicles (Zhang et al., 2002).
Chemical Properties and Reactions
- Functionalization and Chemical Reactions: Research has focused on developing new methods for the synthesis and functionalization of triazole derivatives. This includes the introduction of fluorine-containing substituents, which tend to increase lipophilicity and reduce toxicity compared to non-fluorinated analogues (Holovko-Kamoshenkova et al., 2020).
Applications in Material Science
- Corrosion Inhibition: Triazole derivatives have been studied for their potential in corrosion inhibition. For example, specific derivatives like 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrate superior inhibition efficiency against corrosion of materials like mild steel (Al-amiery et al., 2020).
Propiedades
Nombre del producto |
3-(2-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Fórmula molecular |
C13H11N3OS |
Peso molecular |
257.31g/mol |
Nombre IUPAC |
3-(furan-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3OS/c1-9-5-2-3-6-10(9)16-12(14-15-13(16)18)11-7-4-8-17-11/h2-8H,1H3,(H,15,18) |
Clave InChI |
HVPOKHPNVUVCMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
SMILES canónico |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-bromo-4-isopropoxy-5-methoxyphenyl)-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B451844.png)
![2,2-dibromo-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B451848.png)
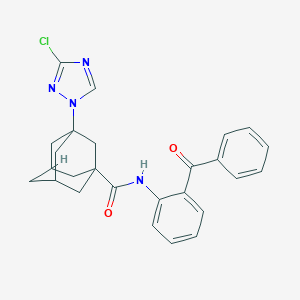
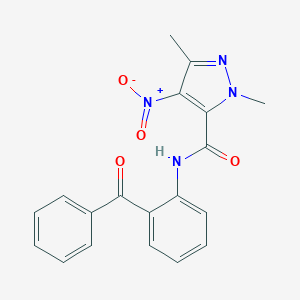
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B451852.png)
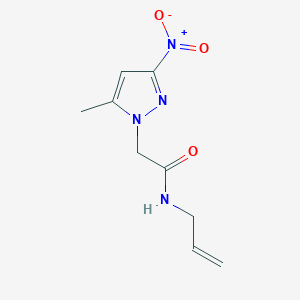
![N-cyclohexyl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B451856.png)
![Isopropyl 2-[(5-bromo-2-furoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451857.png)
![N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B451858.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451860.png)
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451861.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451862.png)
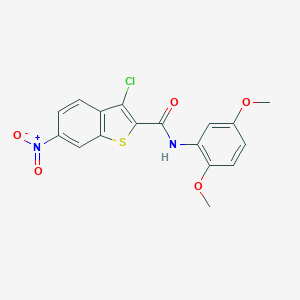
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451867.png)